3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine
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Overview
Description
3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a piperidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine typically involves the reaction of 3-methoxybenzaldehyde with methylamine and a piperidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(3-Hydroxyphenyl)-1-methylpiperidin-3-amine.
Reduction: Formation of this compound hydrochloride.
Substitution: Formation of 3-(3-Halophenyl)-1-methylpiperidin-3-amine.
Scientific Research Applications
3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine involves its interaction with specific molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphencyclidine: Shares a similar methoxyphenyl structure but differs in its piperidine ring substitution.
3-Methoxyphenol: Contains a methoxy group attached to a phenol ring, lacking the piperidine structure.
Capsaicin: Contains a methoxyphenyl group but has a different overall structure and function .
Uniqueness
3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine is unique due to its specific combination of a methoxyphenyl group and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H20N2O |
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Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-1-methylpiperidin-3-amine |
InChI |
InChI=1S/C13H20N2O/c1-15-8-4-7-13(14,10-15)11-5-3-6-12(9-11)16-2/h3,5-6,9H,4,7-8,10,14H2,1-2H3 |
InChI Key |
VXXZUBIJTUJGLL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)(C2=CC(=CC=C2)OC)N |
Origin of Product |
United States |
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